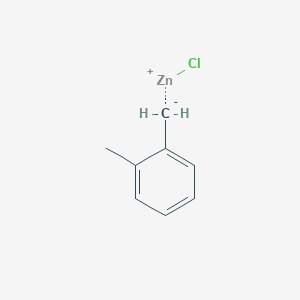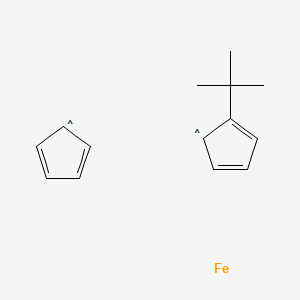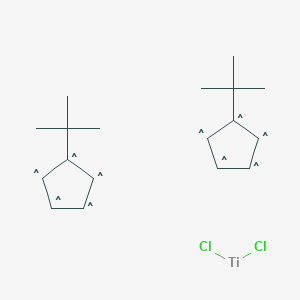
2 5-Difluorobenzylzinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluorobenzylzinc chloride is an organozinc compound with the molecular formula C7H5ClF2Zn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Difluorobenzylzinc chloride can be synthesized through the reaction of 2,5-difluorobenzyl chloride with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C7H5ClF2+Zn→C7H5ClF2Zn
The reaction conditions often involve refluxing the mixture to ensure complete conversion of the starting material to the desired organozinc compound.
Industrial Production Methods
In an industrial setting, the production of 2,5-difluorobenzylzinc chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled environments ensures the consistent quality of the product. The industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluorobenzylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as the Negishi coupling.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Temperature: Reactions are often carried out at elevated temperatures to increase reaction rates.
Major Products Formed
Alcohols: Formed through the addition of 2,5-difluorobenzylzinc chloride to carbonyl compounds.
Aryl-Substituted Compounds: Formed through cross-coupling reactions with aryl halides.
Scientific Research Applications
2,5-Difluorobenzylzinc chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Catalysis: Acts as a precursor for catalysts used in various chemical transformations.
Mechanism of Action
The mechanism of action of 2,5-difluorobenzylzinc chloride involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The presence of fluorine atoms enhances the reactivity of the compound by stabilizing the negative charge on the carbon atom.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzylzinc chloride
- 3,5-Difluorobenzylzinc chloride
- 2,5-Difluorobenzyl chloride
Uniqueness
2,5-Difluorobenzylzinc chloride is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and selectivity in chemical reactions. The presence of two fluorine atoms in the ortho and para positions relative to the benzyl group provides distinct electronic properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C7H5ClF2Zn |
|---|---|
Molecular Weight |
227.9 g/mol |
IUPAC Name |
chlorozinc(1+);1,4-difluoro-2-methanidylbenzene |
InChI |
InChI=1S/C7H5F2.ClH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
UAHNIMYAJUQSNU-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)F)F.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)








![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)


